molecular formula C9H9N3O6 B1416560 (R)-2-Amino-3-(2,4-dinitrophenyl)propanoic acid CAS No. 1217849-53-0

(R)-2-Amino-3-(2,4-dinitrophenyl)propanoic acid

Cat. No.: B1416560
CAS No.: 1217849-53-0
M. Wt: 255.18 g/mol
InChI Key: LLVUHQYJZJUDAM-SSDOTTSWSA-N
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Description

(R)-2-Amino-3-(2,4-dinitrophenyl)propanoic acid is a useful research compound. Its molecular formula is C9H9N3O6 and its molecular weight is 255.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

®-2-Amino-3-(2,4-dinitrophenyl)propanoic acid plays a significant role in biochemical reactions, particularly in the context of protein and enzyme interactions. The dinitrophenyl group in this compound can form covalent bonds with amino groups in proteins, making it a useful reagent for labeling and detecting proteins in biochemical assays. It interacts with enzymes such as proteases and transaminases, where it can act as a substrate or inhibitor, depending on the specific enzyme and reaction conditions. The interactions between ®-2-Amino-3-(2,4-dinitrophenyl)propanoic acid and these biomolecules are primarily driven by the electrophilic nature of the dinitrophenyl group, which facilitates nucleophilic attack by amino groups in proteins and enzymes .

Cellular Effects

®-2-Amino-3-(2,4-dinitrophenyl)propanoic acid has been shown to influence various cellular processes. In particular, it can affect cell signaling pathways by modifying key signaling proteins through covalent attachment of the dinitrophenyl group. This modification can alter the activity of signaling proteins, leading to changes in downstream signaling events. Additionally, ®-2-Amino-3-(2,4-dinitrophenyl)propanoic acid can impact gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional activity of specific genes. The compound also affects cellular metabolism by interacting with metabolic enzymes, potentially altering metabolic flux and energy production .

Molecular Mechanism

The molecular mechanism of action of ®-2-Amino-3-(2,4-dinitrophenyl)propanoic acid involves its ability to form covalent bonds with nucleophilic amino groups in proteins and enzymes. This covalent modification can lead to enzyme inhibition or activation, depending on the specific enzyme and the site of modification. For example, the dinitrophenyl group can inhibit enzyme activity by blocking the active site or by inducing conformational changes that reduce enzyme function. Conversely, it can activate enzymes by stabilizing active conformations or by facilitating substrate binding. Additionally, ®-2-Amino-3-(2,4-dinitrophenyl)propanoic acid can influence gene expression by modifying transcription factors, thereby altering their DNA-binding affinity and transcriptional activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ®-2-Amino-3-(2,4-dinitrophenyl)propanoic acid can change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially in the presence of light and heat. Long-term exposure to ®-2-Amino-3-(2,4-dinitrophenyl)propanoic acid can lead to cumulative effects on cellular function, including sustained enzyme inhibition or activation and prolonged changes in gene expression. These temporal effects are important to consider in experimental design and data interpretation .

Dosage Effects in Animal Models

The effects of ®-2-Amino-3-(2,4-dinitrophenyl)propanoic acid in animal models vary with different dosages. At low doses, the compound can selectively modify target proteins and enzymes without causing significant toxicity. At higher doses, ®-2-Amino-3-(2,4-dinitrophenyl)propanoic acid can exhibit toxic effects, including hepatotoxicity, nephrotoxicity, and neurotoxicity. These adverse effects are likely due to the widespread covalent modification of essential proteins and enzymes, leading to disrupted cellular function and metabolic imbalances. It is crucial to determine the optimal dosage range to achieve the desired biochemical effects while minimizing toxicity .

Metabolic Pathways

®-2-Amino-3-(2,4-dinitrophenyl)propanoic acid is involved in various metabolic pathways, primarily through its interactions with metabolic enzymes. The compound can be metabolized by enzymes such as cytochrome P450s, which introduce additional functional groups to facilitate its excretion. Additionally, ®-2-Amino-3-(2,4-dinitrophenyl)propanoic acid can influence metabolic flux by modifying key metabolic enzymes, thereby altering the levels of metabolites and the overall metabolic balance. These interactions highlight the compound’s potential impact on cellular metabolism and energy production .

Transport and Distribution

The transport and distribution of ®-2-Amino-3-(2,4-dinitrophenyl)propanoic acid within cells and tissues are mediated by various transporters and binding proteins. The compound can be actively transported into cells via amino acid transporters and can bind to intracellular proteins, facilitating its distribution to different cellular compartments. The dinitrophenyl group also enhances the compound’s lipophilicity, allowing it to cross cellular membranes more easily. This property contributes to its accumulation in specific tissues and cellular compartments, where it can exert its biochemical effects .

Subcellular Localization

The subcellular localization of ®-2-Amino-3-(2,4-dinitrophenyl)propanoic acid is influenced by its interactions with targeting signals and post-translational modifications. The compound can be directed to specific organelles, such as the mitochondria or the nucleus, where it can modify target proteins and enzymes. For example, the dinitrophenyl group can facilitate the compound’s localization to the mitochondria, where it can impact mitochondrial function and energy production. Additionally, ®-2-Amino-3-(2,4-dinitrophenyl)propanoic acid can be localized to the nucleus, where it can influence gene expression by modifying transcription factors and other nuclear proteins .

Properties

IUPAC Name

(2R)-2-amino-3-(2,4-dinitrophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O6/c10-7(9(13)14)3-5-1-2-6(11(15)16)4-8(5)12(17)18/h1-2,4,7H,3,10H2,(H,13,14)/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLVUHQYJZJUDAM-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C[C@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40654627
Record name 2,4-Dinitro-D-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40654627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217849-53-0
Record name 2,4-Dinitro-D-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40654627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-2-Amino-3-(2,4-dinitrophenyl)propanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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